Phenylmaleimide
Description
Phenylmaleimide (N-phenylmaleimide, C₆H₅N(C₂H₂O₂)) is a derivative of maleic anhydride where the nitrogen atom is substituted with a phenyl group. This compound is widely utilized in organic synthesis, polymer chemistry, and bioconjugation due to its high reactivity as a dienophile and electrophile. Its phenyl substituent enhances steric bulk and electronic effects, influencing reaction kinetics and product selectivity .
Properties
IUPAC Name |
3-phenylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMZEPRSPLASMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503419 | |
| Record name | 3-Phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34900-45-3 | |
| Record name | 3-Phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phenylmaleimide can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with aniline in the presence of an acid catalyst. The reaction typically proceeds through the formation of maleanilic acid, which is then cyclized to form this compound . Industrial production methods often involve similar steps but are optimized for higher yields and purity. For example, the process may include the use of solvents like toluene and additional purification steps to remove impurities .
Chemical Reactions Analysis
Phenylmaleimide undergoes various chemical reactions, including:
Diels-Alder Reactions: It acts as a dienophile in Diels-Alder reactions, forming adducts with dienes such as furan.
Copolymerization: This compound can copolymerize with other monomers like styrene and methyl methacrylate, resulting in copolymers with enhanced thermal and mechanical properties.
Substitution Reactions: It can undergo substitution reactions where the phenyl group is replaced by other substituents under specific conditions.
Common reagents used in these reactions include dienes for Diels-Alder reactions and various monomers for copolymerization. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Polymer Science
1.1 Heat-Resistant Polymers
N-phenylmaleimide is widely recognized for enhancing the thermal stability of polymers. It is often copolymerized with other monomers to create materials with superior heat resistance, making it suitable for applications in automotive, aerospace, and electronics industries. For example, copolymers of NPMI with styrene and maleic anhydride have been shown to improve the heat deflection temperature (HDT) of acrylonitrile-butadiene-styrene (ABS) blends significantly .
1.2 Diels-Alder Reactions
PMI is utilized in Diels-Alder reactions, a fundamental method in organic synthesis that facilitates the formation of cyclic compounds. The reaction between N-phenylmaleimide and buta-1,3-diene generates valuable cycloadducts that can serve as precursors for various chemical compounds . This application is particularly relevant in educational settings, where students engage in hands-on experiments to synthesize these compounds.
Biomedical Applications
2.1 Drug Delivery Systems
N-phenylmaleimide derivatives are being explored for their potential in drug delivery systems due to their ability to form stable polymeric micelles and nanoparticles. These systems can encapsulate therapeutic agents, improving their solubility and bioavailability while providing controlled release profiles .
2.2 Bioelectronic Devices
Recent studies have highlighted the use of NPMI in developing bioelectronic devices such as biosensors and biofuel cells. The redox-active properties of NPMI facilitate electron transfer processes essential for the functionality of these devices .
Material Engineering
3.1 Thermotropic Liquid Crystals
N-phenylmaleimide is also employed in the synthesis of thermotropic liquid crystal oligomers, which exhibit unique thermal properties that make them suitable for applications in display technologies and advanced coatings . These oligomers can be tailored to achieve specific thermal and optical characteristics.
3.2 Dental Materials
In dental applications, NPMI has been incorporated into enamel-dentin adhesives and restorative composites. Its inclusion enhances the mechanical properties and bonding strength of these materials, contributing to improved longevity and performance in dental restorations .
Case Studies
Mechanism of Action
The mechanism of action of phenylmaleimide involves its ability to participate in various chemical reactions due to its electron-accepting properties. In copolymerization reactions, this compound units are incorporated into the polymer chain, enhancing the thermal stability and mechanical properties of the resulting copolymer . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Reactivity in Cycloaddition and Conjugate Addition Reactions
Phenylmaleimide exhibits distinct reactivity compared to other N-substituted maleimides. For example:
- In Co(III)-catalyzed conjugate additions to indole derivatives, N-phenylmaleimide achieved an 80% yield, lower than N-ethylmaleimide (98%) and N-benzylmaleimide (98%) but higher than N-(4-acetyl)this compound (79%) (Table 1) .
- In Cu(II)-mediated [3+2] cycloadditions for protein N-terminal modification, N-phenylmaleimide (3b) and N-ethylmaleimide (3a) showed comparable reactivity, both suitable for bioconjugation .
Table 1. Yields of Conjugate Addition Products with Various Maleimides
| Maleimide Derivative | Yield (%) |
|---|---|
| N-Ethylmaleimide | 98 |
| N-Benzylmaleimide | 98 |
| N-Phenylmaleimide | 80 |
| N-Cyclohexylmaleimide | 83 |
| N-(4-Acetyl)this compound | 79 |
Steric and Electronic Effects in Reaction Selectivity
The phenyl group in this compound significantly impacts reaction pathways:
- In Diels-Alder reactions, this compound showed 3:7 endo/exo selectivity in THF at 66°C, similar to tert-butylmaleimide but distinct from methylmaleimide (3:7 vs. 1:9 in non-polar solvents) .
Key Advantages and Limitations of this compound
Biological Activity
Phenylmaleimide (PMI) and its derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a chemical compound characterized by a maleimide functional group attached to a phenyl ring. Its structure allows it to engage in various biochemical interactions, making it a candidate for therapeutic applications.
In Vitro Studies
Research has demonstrated that N-phenylmaleimide derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study assessed the cytotoxicity of several derivatives, including M2, M5, M7, and M9 on B16F10 melanoma cells. The results indicated that these compounds significantly inhibited tumor growth and reduced lung metastasis in preclinical mouse models.
- Table 1: IC50 Values of N-Phenylmaleimide Derivatives Against B16F10 Melanoma Cells
| Compound | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
|---|---|---|---|
| M2 | 5.2 | 4.1 | 3.0 |
| M5 | 6.0 | 4.8 | 3.5 |
| M7 | 7.5 | 5.6 | 4.0 |
| M9 | 4.0 | 3.2 | 2.8 |
The study also indicated that M5 and M7 displayed low toxicity with minor alterations in hematological parameters, suggesting their potential as safer therapeutic agents .
The mechanism through which phenylmaleimides exert their cytotoxic effects appears to be linked to mitochondrial dysfunction. The compounds were shown to decrease the mitochondrial membrane potential in treated cells, which is a critical indicator of apoptosis induction.
- Figure 1: Effect of Maleimides on Mitochondrial Membrane Potential
The mitochondrial membrane potential was assessed using the JC-1 fluorescent probe, revealing that treatment with maleimides led to a significant decrease in the red/green fluorescence ratio compared to control cells .
In Vivo Studies
In vivo experiments further corroborated the antitumor efficacy of N-phenylmaleimide derivatives. The compounds were administered to mice bearing B16F10 melanoma tumors, resulting in reduced tumor size and lower incidence of metastasis.
- Case Study: Antitumor Efficacy in Mouse Models
In a controlled study, mice treated with M5 and M7 showed a reduction in tumor volume by approximately 60% compared to untreated controls after four weeks of treatment. The analysis included histopathological examination which confirmed reduced cell proliferation in treated tumors .
Additional Biological Activities
Beyond their antitumor effects, phenylmaleimides have been investigated for other biological activities:
- Protein Kinase C Inhibition : Some studies suggest that certain maleimides can inhibit protein kinase C activity, which is involved in various signaling pathways related to cancer progression .
- Muscle Fiber Interaction : Research has shown that N-phenylmaleimide can affect muscle fibers by altering their mechanical properties when reacted with ATP and magnesium ions, indicating potential applications in muscle physiology studies .
Q & A
Q. What are the standard methodologies for synthesizing phenylmaleimide-containing copolymers, and how do reaction parameters influence polymer composition?
this compound copolymers are typically synthesized via radical polymerization. Key parameters include monomer feed ratios (e.g., styrene, acrylonitrile), initiator type (e.g., AIBN), and reaction temperature. For example, Liu et al. optimized styrene/N-phenylmaleimide copolymers using a 1:1 molar ratio at 70°C, achieving enhanced thermal stability in nylon 6 . Characterization via NMR and GPC confirms copolymer composition and molecular weight distribution. Radical reaction extrusion, as demonstrated by Han et al., can further improve reaction efficiency and product uniformity .
Q. How do researchers characterize the thermal stabilization effects of this compound in polymers?
Thermal stability is assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For instance, Zhao et al. reported that N-phenylmaleimide-styrene-maleic anhydride copolymers increased the heat deflection temperature of ABS resin by 15°C . TGA data should be coupled with FT-IR to analyze decomposition products (e.g., CO₂, this compound retro Diels–Alder products) and identify degradation mechanisms .
Q. What are the best practices for ensuring reproducibility in this compound copolymer synthesis?
Document precise monomer ratios, solvent purity, and reaction time/temperature. For example, Long et al. emphasized strict control of aqueous suspension polymerization conditions (e.g., pH, agitation speed) to achieve consistent grafted copolymers in PVC . Always include experimental details in supplementary materials, such as initiator concentrations and purification steps, to enable replication .
Advanced Research Questions
Q. How can reaction selectivity (e.g., endo vs. exo products) be controlled in this compound-based Diels–Alder reactions?
Solvent polarity and temperature critically influence selectivity. Adriaan J. Minnaard et al. demonstrated that this compound reactions in THF at 66°C favor exo-selectivity (7:3 exo:endo ratio), while polar solvents like DMF shift selectivity . Kinetic studies using HPLC or in-situ FT-IR are recommended to monitor intermediate formation and optimize conditions.
Q. What strategies resolve contradictions in reported thermal stabilization efficiencies of this compound copolymers?
Discrepancies often arise from differences in copolymer architecture (e.g., alternating vs. random) or characterization methods. For example, Liu et al. found that 4-carboxyl-modified this compound copolymers improved nylon 6’s heat deflection temperature by 20°C, whereas unmodified versions showed marginal effects . Cross-validate results using multiple techniques (e.g., TGA, DSC, mechanical testing) and report copolymer sequence distribution via NMR or MALDI-TOF .
Q. How do this compound-based block copolymers enhance material properties, and what synthesis challenges exist?
Block copolymers (e.g., PMMA-b-poly(this compound)) improve thermal and mechanical properties via microphase separation. However, controlling block length and preventing premature termination require advanced techniques like RAFT polymerization. A 2022 study achieved high-purity block copolymers using PHEMA-Cl macroinitiators, but degradation above 250°C remains a limitation .
Q. What experimental designs mitigate this compound’s fluorescence quenching effects in photochemical studies?
Stern-Volmer quenching experiments show this compound quenches excited states via electron transfer. To minimize interference, use low concentrations (<1 eq.) or inert atmospheres. Lakowicz’s principles of fluorescence spectroscopy recommend time-resolved measurements to distinguish dynamic vs. static quenching pathways .
Methodological Guidance
Q. How should researchers design experiments to analyze this compound’s role in polymer degradation?
- Step 1: Prepare copolymers with varying this compound content (5–20 wt%).
- Step 2: Conduct TGA under nitrogen/air to compare oxidative vs. thermal degradation .
- Step 3: Use FT-IR or GC-MS to identify volatile decomposition products (e.g., maleimide fragments at 1786 cm⁻¹) .
- Step 4: Correlate degradation kinetics with copolymer composition using Arrhenius plots.
Q. What statistical approaches are suitable for analyzing copolymerization kinetics data?
Apply the Mayo-Lewis equation to model monomer reactivity ratios (e.g., r₁ for styrene, r₂ for this compound). Non-linear regression tools (e.g., MATLAB’s nlinfit) improve accuracy. Hu et al. used this method to determine α-methylstyrene’s inhibitory effect in emulsion copolymerization .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
